Fmoc-HoPro-OH

Description

The exact mass of the compound Fmoc-L-Pipecolic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

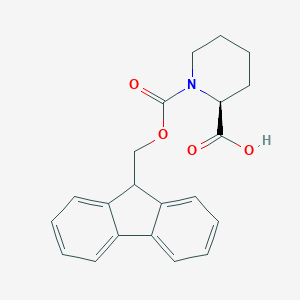

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)19-11-5-6-12-22(19)21(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLAZLINARHOTG-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN([C@@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201006601 | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201006601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86069-86-5 | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201006601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Fmoc-HoPro-OH: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Fmoc-HoPro-OH, a derivative of the non-proteinogenic amino acid homoproline, serves as a crucial building block in synthetic peptide chemistry. Its unique six-membered ring structure offers a distinct conformational rigidity compared to its five-membered proline analogue, making it a valuable tool for modifying peptide backbones. This guide provides an in-depth overview of the structure, properties, synthesis, and applications of this compound, with a focus on its role in peptide synthesis and drug development.

The Chemical Structure of this compound

This compound is the N-protected form of homoproline, where the secondary amine is protected by a fluorenylmethoxycarbonyl (Fmoc) group. Homoproline itself is piperidine-2-carboxylic acid, a cyclic amino acid featuring a six-membered ring. The "Ho" in HoPro designates it as a "homo" analogue of proline, indicating one additional methylene group in its cyclic structure. The L-isomer, (S)-1-((((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid, is commonly used in peptide synthesis.

The Fmoc protecting group is essential for solid-phase peptide synthesis (SPPS), as it is stable to the coupling conditions but can be readily removed under mild basic conditions (typically with piperidine) to allow for the stepwise elongation of the peptide chain[1][2][3].

Physicochemical and Spectroscopic Data

The properties of this compound are distinct from its more common cousin, Fmoc-hydroxyproline (Fmoc-Hyp-OH). The quantitative data for Fmoc-L-HoPro-OH and related compounds are summarized below for clarity and comparison.

Table 1: Physicochemical Properties of Fmoc-L-HoPro-OH and Related Proline Derivatives

| Property | Fmoc-L-HoPro-OH | Fmoc-L-trans-4-Hyp-OH | Fmoc-L-cis-4-Hyp-OH | Fmoc-L-Pro-OH |

| CAS Number | 86069-86-5[4][5] | 88050-17-3[6][7][8] | 189249-10-3[9] | 71989-31-6[10] |

| Molecular Formula | C₂₁H₂₁NO₄[5] | C₂₀H₁₉NO₅[7][8] | C₂₀H₁₉NO₅[9] | C₂₀H₁₉NO₄[11] |

| Molecular Weight | 351.40 g/mol [4][5] | 353.37 g/mol [8] | 353.38 g/mol [9] | 337.37 g/mol |

| Appearance | White to off-white solid[4] | White powder[7] | White powder[9] | White solid[12] |

| Melting Point (°C) | Not specified | 186-196[7] | 86-116[9] | Not specified |

| Purity | ≥98%[5] | ≥99% (HPLC)[7] | ≥98% (HPLC)[9] | Not specified |

| Storage Temp. | 4°C[5]; -20°C for 3 years[4] | 0-8°C[7] | 0-8°C[9] | 2-8°C |

Table 2: Spectroscopic and Analytical Data for Fmoc-L-trans-4-Hydroxyproline

| Property | Value |

| ¹H NMR (300 MHz, DMSO-d6) | δ 1.89-2.24 (m, 2H), 3.34-3.43 (m, 2H), 3.43-3.54 (m, 0.5H), 4.12-4.21 (m, 3H), 4.25 (s, 2H), 4.28-4.42 (m, 0.5H), 5.16 (brs, 1H), 7.29-7.34 (m, 2H), 7.38-7.65 (m, 2H), 7.63-7.65 (m, 2H)[6] |

| Mass Spectrum (M+H) | 354.33[6] |

| Optical Rotation [α]D²⁰ | -58 ± 3º (c=1 in MeOH)[7] |

Core Applications in Research and Development

The unique structural properties of this compound make it a valuable reagent for scientists and drug development professionals.

-

Peptide Synthesis : The primary application is as a building block in Fmoc solid-phase peptide synthesis (SPPS)[8]. Incorporating homoproline can alter the peptide's secondary structure, introducing unique turns or kinks that can influence biological activity and stability.

-

Drug Development : In medicinal chemistry, modifying peptide therapeutics with non-natural amino acids like homoproline is a key strategy to improve pharmacological profiles[1][7][9]. These modifications can enhance resistance to enzymatic degradation, improve receptor binding affinity, and fine-tune bioavailability.

-

Biomaterials : Hydroxyproline derivatives are used to create hydrogels and scaffolds for tissue engineering, enhancing mechanical properties and biocompatibility[7][9]. While less common, homoproline could be explored for similar applications in developing novel biomaterials.

-

Protein Folding Studies : The conformational constraints imposed by cyclic amino acids are useful for studying protein folding and stability[1][7][9]. Homoproline provides a different set of dihedral angle constraints compared to proline, offering another tool for these investigations.

Experimental Protocols

Detailed methodologies are critical for reproducible scientific outcomes. The following sections provide established protocols for the synthesis and use of Fmoc-protected amino acids.

This protocol describes the general procedure for protecting the amine group of an amino acid (e.g., L-Homoproline) with Fmoc chloride. The method is adapted from established procedures for similar amino acids[6][12].

-

Dissolution : Dissolve L-Homoproline (1 equivalent) and a base such as sodium bicarbonate or potassium carbonate (2.5-3 equivalents) in a mixture of a suitable organic solvent (e.g., THF, 1,4-dioxane) and water[6][12].

-

Fmoc-Cl Addition : Cool the mixture in an ice bath. Slowly add a solution of 9-fluorenylmethoxycarbonyl (Fmoc) chloride (1-1.1 equivalents) dissolved in the same organic solvent.

-

Reaction : Allow the reaction mixture to warm to room temperature and stir continuously for 10-12 hours or overnight until the reaction is complete (monitored by TLC)[6][12].

-

Work-up : Terminate the reaction by adding water. Wash the aqueous mixture with a nonpolar solvent like diethyl ether or diisopropyl ether to remove unreacted Fmoc-Cl and other impurities[6][12].

-

Acidification & Extraction : Acidify the aqueous phase to a pH of 2-3 using 1N hydrochloric acid. This will precipitate the Fmoc-protected amino acid[6][12].

-

Isolation : Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product[6][12].

-

Purification : The crude product can be further purified by recrystallization or column chromatography if necessary.

This protocol outlines a single cycle for adding an Fmoc-protected amino acid to a growing peptide chain on a solid support resin (e.g., 2-chlorotrityl chloride or Wang resin)[3].

-

Resin Swelling : Swell the resin in a suitable solvent (e.g., DMF or CH₂Cl₂) for at least 30-60 minutes in a reaction vessel[3].

-

Fmoc Deprotection : To remove the Fmoc group from the N-terminus of the resin-bound peptide, treat the resin with a 20% (v/v) solution of piperidine in DMF. Agitate for 5-20 minutes. Drain the solution and repeat once[3].

-

Washing : Thoroughly wash the resin to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct. Typically, this involves multiple washes with DMF, followed by washes with a solvent like isopropanol and then dichloromethane, before returning to DMF.

-

Amino Acid Activation & Coupling :

-

In a separate vessel, dissolve the incoming this compound (3-5 equivalents) and an activating agent (e.g., HBTU/HOBt or HATU) in DMF.

-

Add an organic base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the mixture to facilitate the formation of the activated ester.

-

Add the activated amino acid solution to the washed resin.

-

Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.

-

-

Washing : After coupling, drain the reaction solution and wash the resin extensively with DMF to remove excess reagents and byproducts. A small sample of resin can be taken for a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling.

-

Capping (Optional) : To block any unreacted free amines and prevent the formation of deletion sequences, the resin can be treated with a capping solution, such as acetic anhydride and DIPEA in DMF[3].

-

Cycle Repetition : Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.

For biological assays, proper solubilization is key. The following protocol is provided for preparing a stock solution of this compound[4].

-

Initial Stock : Prepare a high-concentration stock solution in 100% DMSO. For example, 50 mg/mL, which may require ultrasonication to fully dissolve[4]. Note: Hygroscopic DMSO can significantly impact solubility; use newly opened solvent[4].

-

Working Solution Preparation (Example) : To prepare a 1 mL working solution suitable for administration, follow these steps sequentially:

-

Take 100 µL of the DMSO stock solution.

-

Add it to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix again.

-

Add 450 µL of saline (0.9% NaCl in ddH₂O) to reach the final volume of 1 mL[4].

-

-

Storage : Stock solutions in DMSO should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles[4].

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemscene.com [chemscene.com]

- 6. Fmoc-L-hydroxyproline | 88050-17-3 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Fmoc-Hyp-OH ≥98.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Fmoc-Pro-OH | C20H19NO4 | CID 688135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. shop.altabioscience.com [shop.altabioscience.com]

- 12. Fmoc-Pro-OH synthesis - chemicalbook [chemicalbook.com]

Fmoc-HoPro-OH: A Comprehensive Technical Guide to its Chemical Properties and Stability for Researchers and Drug Development Professionals

Fmoc-HoPro-OH, or N-(9-fluorenylmethoxycarbonyl)-trans-4-hydroxy-L-proline, is a pivotal building block in modern peptide synthesis, particularly for the development of novel therapeutics and biomaterials. Its unique structural features, conferred by the hydroxyproline moiety, can significantly influence the biological activity, stability, and conformational properties of peptides. This technical guide provides an in-depth analysis of the chemical properties and stability of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development.

Core Chemical Properties

This compound is a white to off-white solid with established purity levels, typically exceeding 98% as determined by High-Performance Liquid Chromatography (HPLC)[1][2]. Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | References |

| Molecular Formula | C₂₁H₂₁NO₄ | [2] |

| Molecular Weight | 351.40 g/mol | [2] |

| Appearance | White to off-white powder/solid | [1][3] |

| Melting Point | 186-196 °C | [1] |

| Purity (HPLC) | ≥98% | [2] |

| Optical Rotation | [a]D20 = -58 ± 3º (c=1 in MeOH) | [1] |

| Solubility | Soluble in DMSO (50 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3][4] |

| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | [3] |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [3] |

Stability Profile

The stability of this compound is intrinsically linked to the lability of the N-terminal Fmoc (9-fluorenylmethoxycarbonyl) protecting group. The Fmoc group is renowned for its stability under acidic conditions, a cornerstone of the orthogonal strategy in solid-phase peptide synthesis (SPPS)[5][6][7]. This allows for the use of acid-labile protecting groups on amino acid side chains, which can be removed during the final cleavage from the resin without affecting the Fmoc-protected N-terminus of the growing peptide chain[7].

Conversely, the Fmoc group is readily cleaved under mild basic conditions, typically using a secondary amine such as piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF)[5][6]. The deprotection mechanism proceeds via a β-elimination pathway, initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring[5].

While specific forced degradation studies on this compound are not extensively published, the stability is largely dictated by the integrity of the Fmoc group. Conditions to avoid during storage and handling, unless deprotection is intended, include exposure to basic environments. For long-term storage, maintaining the compound as a dry powder at the recommended low temperatures is crucial to prevent degradation[3].

Experimental Protocols

Detailed methodologies for the key experiments involving this compound are provided below. These protocols are based on established procedures for Fmoc-based solid-phase peptide synthesis and analysis.

Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of this compound to a resin-bound peptide chain.

Materials:

-

This compound

-

Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Coupling reagent (e.g., HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA or Collidine)

-

Peptide synthesis vessel

-

Shaker or bubbler for agitation

Procedure:

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes in the peptide synthesis vessel.

-

Fmoc Deprotection (if applicable): If the resin is N-terminally Fmoc-protected, treat it with a solution of 20% piperidine in DMF for 10-20 minutes to expose the free amine. Wash the resin thoroughly with DMF (3-5 times).

-

Activation of this compound: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF. Add the base (e.g., DIPEA, 6 equivalents) to the solution and allow it to pre-activate for a few minutes[8][9].

-

Coupling Reaction: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 1-2 hours[8][10].

-

Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

-

Monitoring the Coupling: A small sample of the resin can be taken to perform a qualitative test (e.g., Kaiser test) to ensure the completion of the coupling reaction. A negative test (yellow beads) indicates a successful coupling[9].

Cleavage of the Fmoc Protecting Group

This protocol describes the removal of the Fmoc group from the N-terminus of the newly incorporated hydroxyproline residue.

Materials:

-

Peptidyl-resin with N-terminal Fmoc-HoPro

-

20% Piperidine in DMF (v/v)

-

DMF

-

Peptide synthesis vessel

Procedure:

-

Washing: Wash the peptidyl-resin with DMF (3 times).

-

Deprotection: Add the 20% piperidine in DMF solution to the resin and agitate for 10-20 minutes at room temperature[8][10].

-

Washing: Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct[7]. The resin now has a free N-terminal amine, ready for the next coupling cycle.

Cleavage of the Peptide from the Resin and Side-Chain Deprotection

This protocol outlines the final step of releasing the synthesized peptide containing hydroxyproline from the solid support and removing any side-chain protecting groups.

Materials:

-

Dry peptidyl-resin

-

Cleavage cocktail (e.g., Reagent B: TFA/Phenol/Water/Triisopropylsilane (TIS) at 88:5:5:2 v/v/v/v)[11]

-

Cold diethyl ether

-

Centrifuge tubes

-

Nitrogen gas stream

Procedure:

-

Resin Preparation: Ensure the peptidyl-resin is thoroughly dried.

-

Cleavage Reaction: Add the cleavage cocktail to the resin in a suitable reaction vessel. The volume should be sufficient to swell the resin (approximately 10 mL per gram of resin)[11].

-

Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The exact duration may vary depending on the specific side-chain protecting groups used[12].

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Isolation: Collect the precipitated peptide by centrifugation. Wash the peptide pellet with cold diethyl ether several times to remove scavengers and residual cleavage cocktail.

-

Drying: Dry the final peptide product under a stream of nitrogen or in a vacuum desiccator.

HPLC Analysis of this compound Purity

This protocol provides a general method for assessing the purity of this compound using reverse-phase HPLC.

Materials:

-

This compound sample

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Solvent for sample preparation (e.g., acetonitrile/water mixture)

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture.

-

HPLC Conditions:

-

Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 265 nm or 301 nm (characteristic absorbance for the Fmoc group)

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used. A starting point could be 5% B, ramping to 95% B over 20-30 minutes. The exact gradient should be optimized for the specific column and system.

-

-

Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity is determined by integrating the area of the main peak corresponding to this compound and expressing it as a percentage of the total peak area.

Signaling Pathways and Biological Relevance

While this compound itself is a synthetic building block and not directly involved in signaling pathways, the hydroxyproline residue it carries plays a crucial role in various biological processes once incorporated into a peptide and deprotected. A key example is its involvement in the hypoxia signaling pathway through the regulation of Hypoxia-Inducible Factor-1α (HIF-1α).

Under normoxic (normal oxygen) conditions, specific proline residues within the HIF-1α subunit are hydroxylated by prolyl hydroxylases (PHDs). This hydroxylation event, which requires oxygen as a co-substrate, creates a binding site for the von Hippel-Lindau (VHL) tumor suppressor protein, an E3 ubiquitin ligase. The binding of VHL leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, keeping its levels low[13][14][15][16].

Under hypoxic (low oxygen) conditions, the activity of PHDs is inhibited due to the lack of oxygen. Consequently, HIF-1α is not hydroxylated, escapes degradation, and accumulates in the cell. It then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various genes involved in angiogenesis, glucose metabolism, and cell survival, enabling cellular adaptation to low oxygen environments[13][14][16]. The incorporation of hydroxyproline into peptides can thus be a strategy to modulate these and other biological pathways.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fmoc-L-hydroxyproline | 88050-17-3 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. rsc.org [rsc.org]

- 9. chempep.com [chempep.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 14. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure of an HIF-1alpha -pVHL complex: hydroxyproline recognition in signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Prolyl 4-hydroxylase activity-responsive transcription factors: From hydroxylation to gene expression and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-HoPro-OH: Properties, Synthesis Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-HoPro-OH (Fluorenylmethyloxycarbonyl-L-hydroxyproline) is a protected amino acid derivative crucial for the synthesis of peptides with enhanced structural and biological properties. The incorporation of hydroxyproline residues into peptide chains can significantly influence their conformation, stability, and bioactivity, making this compound a valuable building block in drug discovery, biomaterials science, and protein engineering. This technical guide provides a comprehensive overview of this compound, including its chemical properties, applications in peptide synthesis, and detailed experimental protocols.

Core Data and Physicochemical Properties

This compound is a white to off-white solid.[1] Key quantitative data for this compound are summarized in the tables below for easy reference and comparison.

| Identifier | Value | Source |

| CAS Number | 86069-86-5 | [1][2] |

| Molecular Formula | C21H21NO4 | [1][2] |

| Molecular Weight | 351.40 g/mol | [1][2] |

| Purity | ≥98% to 99.96% | [1][2] |

| Property | Value | Source |

| Appearance | Solid | [1] |

| Color | White to off-white | [1] |

| Solubility (in Vitro) | DMSO: 50 mg/mL (142.29 mM) | [1] |

| Storage Conditions (Powder) | Duration | Source |

| -20°C | 3 years | [1] |

| 4°C | 2 years | [1][2] |

| Storage Conditions (in Solvent) | Duration | Source |

| -80°C | 6 months | [1] |

| -20°C | 1 month | [1] |

Applications in Research and Drug Development

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS) .[3] The hydroxyl group of the proline ring allows for post-translational modifications and can be crucial for the biological activity of the final peptide.

Key application areas include:

-

Drug Development: The incorporation of hydroxyproline can enhance the metabolic stability and receptor binding affinity of peptide-based therapeutics.[4][5] Peptides modified with hydroxyproline are attractive candidates for therapeutic development due to their potentially altered pharmacokinetic properties.[4]

-

Biomaterials: this compound is used in the synthesis of peptides for biomaterials such as hydrogels and scaffolds. The resulting materials can exhibit enhanced mechanical properties and biocompatibility, which is beneficial for tissue engineering and regenerative medicine.[5][6]

-

Protein Folding Studies: This compound aids researchers in studying the mechanisms of protein folding and stability, providing insights into how specific amino acid modifications can affect protein structure and function.[5][6]

Experimental Protocols: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the use of this compound in Fmoc-based solid-phase peptide synthesis. The exact parameters may need to be optimized based on the specific peptide sequence and scale of the synthesis.

Resin Selection and Swelling

-

Resin Selection: Choose a resin appropriate for the desired C-terminus of the peptide. For a C-terminal carboxyl group, Wang resin is commonly used. For a C-terminal amide, Rink Amide resin is a suitable choice.[3]

-

Swelling: Swell the resin in a suitable solvent, typically N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), for at least 30 minutes to an hour to ensure that the reactive sites are accessible.[3][7]

Fmoc Deprotection

-

Reagent: Prepare a 20% (v/v) solution of piperidine in DMF.[7]

-

Procedure:

-

Wash the swollen resin with DMF.

-

Add the 20% piperidine solution to the resin and agitate for 3-5 minutes.

-

Drain the solution.

-

Add a fresh aliquot of the 20% piperidine solution and agitate for an additional 7-10 minutes to ensure complete removal of the Fmoc protecting group.[8]

-

Wash the resin thoroughly with DMF to remove residual piperidine.

-

Amino Acid Coupling

-

Activation: Activate the this compound (or other Fmoc-amino acid) by dissolving it in DMF with a coupling agent and an additive. Common coupling systems include:

-

Procedure:

-

Dissolve this compound and the coupling additive (e.g., OxymaPure) in DMF.

-

Add the coupling agent (e.g., DIC) and allow the mixture to pre-activate for 1-2 minutes.[7][9]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours, or until a completion test (such as the Kaiser test) indicates the reaction is finished.

-

Wash the resin with DMF to remove excess reagents and byproducts.

-

Cleavage and Deprotection

-

Reagent: Prepare a cleavage cocktail appropriate for the resin and the protecting groups on the peptide. A common cocktail is a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[9]

-

Procedure:

-

Wash the peptide-resin with DCM and dry it.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Visualized Workflow

The following diagram illustrates the cyclical nature of the Fmoc solid-phase peptide synthesis process.

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemscene.com [chemscene.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

A Technical Guide to the Solubility of Fmoc-HoPro-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-4-hydroxy-L-proline (Fmoc-HoPro-OH), a critical parameter for its effective use in solid-phase peptide synthesis (SPPS) and other applications in drug development and scientific research. This document offers quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a workflow for the incorporation of this compound into a peptide sequence.

Introduction to this compound and its Solubility

This compound is a derivative of the non-essential amino acid hydroxyproline, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is fundamental for stepwise peptide synthesis, preventing unwanted reactions of the amino group during the coupling of the carboxylic acid moiety. The solubility of Fmoc-protected amino acids is a crucial factor in peptide synthesis, directly impacting reaction kinetics, coupling efficiency, and the purity of the final peptide product. Poor solubility can lead to challenges in reagent preparation and delivery, potentially causing incomplete reactions and the generation of deletion sequences.

The physicochemical properties of this compound, particularly the presence of the bulky, aromatic Fmoc group and the polar hydroxyl group on the proline ring, dictate its solubility profile. Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic organic solvents.

Solubility Data for this compound

Comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature. However, based on available data for this compound and closely related compounds, as well as the general behavior of Fmoc-amino acids, the following table summarizes its solubility profile.

| Solvent | Abbreviation | Quantitative Solubility | Qualitative Solubility | Notes |

| Dimethyl Sulfoxide | DMSO | 50 mg/mL (142.29 mM)[1] | Highly soluble | Ultrasonic treatment may be required to achieve complete dissolution. The use of newly opened, non-hygroscopic DMSO is recommended as water content can negatively impact solubility[1]. |

| Dimethylformamide | DMF | Not explicitly found for this compound. | Generally highly soluble. Fmoc-Hyp-OH is described as "clearly soluble" at a concentration of 0.5 M (1 mmole in 2 ml).[2] Fmoc-Pro-OH is also easily dissolved in DMF[3][4]. | DMF is one of the most common and effective solvents for solid-phase peptide synthesis and for dissolving Fmoc-amino acids[5]. |

| N-Methyl-2-pyrrolidone | NMP | Not explicitly found. | Generally highly soluble. Fmoc-Pro-OH is easily dissolved in NMP[3][4]. | NMP is another widely used solvent in SPPS with similar solvent properties to DMF[5]. |

| Chloroform | CHCl₃ | Not explicitly found. | Soluble. Fmoc-Pro-OH is reported to be soluble in chloroform[6]. | |

| Dichloromethane | DCM | Not explicitly found. | Soluble. Fmoc-Pro-OH is reported to be soluble in dichloromethane[6]. | DCM is a common solvent in organic synthesis and for dissolving Fmoc-protected amino acids[5]. |

| Ethyl Acetate | EtOAc | Not explicitly found. | Soluble. Fmoc-Pro-OH is reported to be soluble in ethyl acetate[6]. | |

| Acetone | (CH₃)₂CO | Not explicitly found. | Soluble. Fmoc-Pro-OH is reported to be soluble in acetone[6]. | |

| Water | H₂O | Not explicitly found. | Sparingly soluble to insoluble. Fmoc-protected amino acids are generally poorly soluble in water[7]. | The hydrophobic Fmoc group significantly reduces aqueous solubility. |

| Methanol | MeOH | Not explicitly found for this compound. | Soluble. Fmoc-Pro-OH is reported to be soluble in methanol[3]. |

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound in a specific solvent for a particular application, it is recommended to determine it empirically. The following protocol outlines a general method for determining the solubility of an Fmoc-protected amino acid.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound powder

-

High-purity organic solvents (e.g., DMF, DMSO, NMP, DCM)

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge capable of handling solvent-resistant tubes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Solvent-resistant microcentrifuge tubes or vials

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the test solvent in a vial. The excess solid should be clearly visible.

-

Tightly cap the vial to prevent solvent evaporation.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C) and shake for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, remove the vial from the shaker.

-

Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully take a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent (usually the same solvent or a mobile phase component for HPLC) to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC Method):

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration). A typical detection wavelength for the Fmoc group is 254 nm or 301 nm.

-

Inject the diluted sample of the saturated solution.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as mg/mL or molarity (M).

-

Visualization of Experimental Workflow and Application

The following diagrams illustrate the experimental workflow for determining solubility and the general workflow for utilizing this compound in solid-phase peptide synthesis.

Caption: Workflow for determining the solubility of this compound.

References

Foundational Principles of Using Hydroxyproline in Solid-Phase Peptide Synthesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the core principles for incorporating hydroxyproline (Hyp), a critical non-proteinogenic amino acid, into synthetic peptides using Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS). We will cover protecting group strategies, coupling protocols, potential side reactions, and best practices to ensure high-purity peptide synthesis.

Introduction to Hydroxyproline in Peptide Synthesis

4-Hydroxyproline (Hyp) is a key post-translational modification in collagen, where it plays a crucial role in the structural stability of the triple helix. In drug development, the incorporation of Hyp and its derivatives into peptide sequences can enhance metabolic stability, improve receptor binding affinity, and introduce conformational constraints that are vital for therapeutic efficacy.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. The Fmoc/tBu strategy, which utilizes a base-labile Nα-Fmoc protecting group and acid-labile side-chain protecting groups, is the most common approach due to its milder reaction conditions compared to older Boc/Bzl methods[1]. When incorporating hydroxyproline, specific considerations regarding its secondary amine structure and the reactivity of its γ-hydroxyl group are essential for success.

Core Challenge: Protection of the Hydroxyl Group

The primary decision when using hydroxyproline in Fmoc-SPPS is whether to protect the side-chain hydroxyl group and, if so, which protecting group to use. This choice impacts coupling efficiency, side reaction prevalence, and the overall purity and yield of the final peptide.

Unprotected Hydroxyproline (Fmoc-Hyp-OH)

Using unprotected Fmoc-Hyp-OH is feasible but carries risks. The free hydroxyl group can be a site for unwanted side reactions, primarily O-acylation , during the activation and coupling of the subsequent amino acid. This leads to the formation of branched peptide impurities that can be difficult to separate from the target sequence.

Protected Hydroxyproline Derivatives

To prevent side reactions, the hydroxyl group is typically protected. In Fmoc chemistry, side-chain protecting groups must be stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF) but labile under the final acidic cleavage conditions (e.g., Trifluoroacetic acid - TFA)[1]. The two most common protecting groups for hydroxyproline are the tert-butyl (tBu) ether and the trityl (Trt) ether.

-

Fmoc-Hyp(tBu)-OH: The tert-butyl ether is a robust and widely used protecting group. It is stable to piperidine but is readily cleaved by high concentrations of TFA during the final deprotection step[2]. It is the standard choice for routine synthesis.

-

Fmoc-Hyp(Trt)-OH: The trityl ether is significantly more acid-labile than the tBu group and can be cleaved with very dilute TFA[2]. Its primary advantage is its steric bulk. The large Trt group can disrupt inter-chain hydrogen bonding, which is a major cause of peptide aggregation on the solid support, especially in "difficult" or hydrophobic sequences. This often leads to higher purity and yield in challenging syntheses[3].

Data Presentation: Protecting Group Performance

While direct quantitative comparisons for hydroxyproline are sparse in the literature, extensive studies on serine, a structurally similar hydroxyl-containing amino acid, provide a strong basis for evaluation. Research comparing Fmoc/tBu and Fmoc/Trt strategies consistently shows that the Trt group yields crude peptides of higher purity, particularly for sequences prone to aggregation.

| Protecting Group Strategy | Model Peptide Sequence | Crude Purity (%) | Key Findings & Recommendations |

| Fmoc/tBu | H-Thr(tBu)-...-Trp-...-Tyr(tBu)-NH₂ | 43% | Prone to side reactions via intramolecular butylation. Recommended for simple, non-aggregating sequences due to lower cost. |

| Fmoc/Trt | H-Thr(Trt)-...-Trp-...-Tyr(Trt)-OH | 92% | The bulky Trt group effectively prevents aggregation, leading to significantly higher purity. Recommended for "difficult," hydrophobic, or aggregation-prone sequences. |

| Fmoc/tBu | Fmoc-Ser(tBu)-Met-Ser(tBu)-Met-Ser(tBu)-OH | 68% | Moderate purity achieved for a less complex sequence. |

| Fmoc/Trt | Fmoc-Ser(Trt)-Met-Ser(Trt)-Met-Ser(Trt)-OH | 98% | Demonstrates superior performance even in moderately difficult sequences, yielding nearly pure crude product. |

Data adapted from a comparative study on Met- and Trp-containing peptides using different side-chain protection strategies by Barlos, K. et al. (1998)[3].

Experimental Protocols

The following are generalized protocols for the manual incorporation of a protected hydroxyproline residue into a peptide sequence on a solid-phase support.

Standard Fmoc Deprotection

-

Resin Swelling: Swell the peptide-resin in Dimethylformamide (DMF) for 30-60 minutes.

-

Deprotection: Treat the resin with a solution of 20% piperidine in DMF.

-

Perform an initial treatment for 3-5 minutes.

-

Drain the solution and perform a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group[4].

-

-

Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Coupling Protocol using HATU

HATU is a highly effective coupling reagent, especially for sterically hindered amino acids like hydroxyproline.

-

Reagent Preparation: In a separate vessel, pre-activate the amino acid by dissolving:

-

Fmoc-Hyp(tBu)-OH or Fmoc-Hyp(Trt)-OH (3 equivalents relative to resin loading)

-

HATU (2.9-3.0 equivalents)

-

in DMF.

-

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents) to the amino acid solution and vortex briefly. Note: Collidine is a weaker base and is recommended to minimize potential racemization[5].

-

Coupling: Immediately add the activated amino acid mixture to the deprotected peptide-resin[6].

-

Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test (or other ninhydrin-based test) to monitor for the presence of free primary amines. A negative result (yellow beads) indicates the reaction is complete. If the test is positive, the coupling step can be repeated ("double coupling").

-

Washing: Wash the resin thoroughly with DMF (3-5 times).

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the incorporation of hydroxyproline. Awareness of these pathways is key to troubleshooting and optimizing the synthesis.

O-Acylation of Unprotected Hydroxyl Group

If Fmoc-Hyp-OH is used, the side-chain hydroxyl can be acylated by the activated carboxyl group of the next incoming amino acid. This forms a depsipeptide (ester bond) linkage, resulting in a branched peptide impurity.

-

Mitigation: The most effective strategy is to use a hydroxyl-protected derivative, such as Fmoc-Hyp(tBu)-OH .

Dehydration (β-Elimination)

Similar to serine and threonine, the hydroxyproline side chain can undergo base- or heat-catalyzed dehydration via a β-elimination mechanism to form a dehydroproline residue. This results in an impurity with a mass difference of -18 Da. This side reaction is particularly a concern when using elevated temperatures (e.g., microwave-assisted SPPS)[7].

-

Mitigation:

-

Avoid prolonged exposure to strong bases.

-

Use milder coupling conditions where possible.

-

Avoid excessive heating during synthesis cycles.

-

Ensuring complete protection of the hydroxyl group with a tBu group can reduce this risk.

-

Racemization

Racemization can be a concern for any amino acid during the activation step. For hydroxyl-containing amino acids, the use of DIPEA as a base has been reported to increase the risk of racemization[5].

-

Mitigation:

-

Use a less hindered or weaker base, such as 2,4,6-Collidine , instead of DIPEA[5].

-

Minimize the pre-activation time before adding the coupling mixture to the resin.

-

Incorporate additives like 1-Hydroxybenzotriazole (HOBt) when using carbodiimide activators like DIC.

-

Visualizations of Key Processes

Workflow for Hydroxyproline Incorporation in SPPS

Decision Logic for Protecting Group Selection

Potential Side Reaction Pathways for Hydroxyproline

Conclusion and Best Practices

The successful incorporation of hydroxyproline into synthetic peptides via Fmoc-SPPS is readily achievable with careful planning and execution. The choice of protecting group is the most critical decision and should be guided by the properties of the target peptide sequence.

Summary of Recommendations:

-

Always Protect: To ensure the highest purity and avoid complex side products, always use a side-chain protected hydroxyproline derivative.

-

Default to tBu: For routine, non-problematic sequences, Fmoc-Hyp(tBu)-OH provides robust protection and is the most cost-effective choice.

-

Use Trt for Difficult Sequences: For peptides that are long, hydrophobic, or known to aggregate, the sterically bulky Fmoc-Hyp(Trt)-OH is superior and can significantly improve crude purity and final yield[3].

-

Optimize Coupling: Use potent coupling reagents like HATU to overcome the steric hindrance of the proline ring system.

-

Minimize Racemization: Prefer 2,4,6-Collidine over DIPEA as the base during coupling to reduce the risk of epimerization[5].

-

Avoid Heat: Be cautious when using microwave heating, as it can increase the rate of side reactions like dehydration[7].

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. benchchem.com [benchchem.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. rsc.org [rsc.org]

- 5. chempep.com [chempep.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Application of Fmoc-HoPro-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, synthesis, and application of Nα-Fmoc-4-hydroxy-L-proline (Fmoc-HoPro-OH), a critical building block in modern peptide science. We delve into the historical context of its development, detail its synthesis and characterization, and illuminate its role in biological signaling pathways, offering a comprehensive resource for professionals in peptide chemistry and drug discovery.

Introduction: The Significance of Hydroxyproline and Fmoc Protection

(2S,4R)-4-Hydroxyproline (HoPro), a non-essential amino acid, is a fundamental component of collagen, the most abundant protein in mammals. It is formed through the post-translational hydroxylation of proline residues, a reaction crucial for the stability of the collagen triple helix.[1][2] The hydroxyl group of hydroxyproline participates in hydrogen bonding, which rigidifies the collagen structure, making it essential for the integrity of connective tissues.[3][4]

The advent of solid-phase peptide synthesis (SPPS) revolutionized the chemical synthesis of peptides. A landmark in this field was the development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Carpino and Han in 1970.[4] The Fmoc group's stability under acidic conditions and its facile removal with a mild base (typically piperidine) offered a significant advantage over the harsher acid-based deprotection required for the tert-butoxycarbonyl (Boc) group.[2] This orthogonality allows for the use of acid-labile protecting groups on amino acid side chains, simplifying the synthesis of complex peptides.[5] The combination of the unique structural contributions of hydroxyproline and the strategic advantages of Fmoc protection has made this compound an invaluable reagent in peptide synthesis.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of 4-hydroxy-L-proline with an Fmoc-donating reagent. The two primary reagents used for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Synthesis via 9-Fluorenylmethyl Chloroformate (Fmoc-Cl)

This method, often referred to as the Schotten-Baumann reaction, involves the acylation of the secondary amine of hydroxyproline with Fmoc-Cl under basic aqueous conditions.

Experimental Protocol:

-

Dissolution: (2S,4R)-4-hydroxy-L-proline (100 g) is dissolved in a mixture of tetrahydrofuran (THF, 200 ml) and water (400 ml) containing sodium bicarbonate (80 g) at 25-30 °C.

-

Addition of Fmoc-Cl: A solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (226 g) in THF (200 ml) is added slowly to the hydroxyproline solution.

-

Reaction: The reaction mixture is stirred at 25-30°C for 10-12 hours.

-

Workup: Upon completion, the reaction is quenched with water and washed with diisopropyl ether (DIPE).

-

Acidification and Precipitation: The aqueous layer is acidified with 1N hydrochloric acid, leading to the precipitation of the product. The mixture is stirred for an additional 2-3 hours to ensure complete precipitation.

-

Isolation: The solid product is collected by filtration, washed, and dried to yield Fmoc-L-hydroxyproline as a white solid.[6]

Synthesis via N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

An alternative approach utilizes Fmoc-OSu, which often provides cleaner reactions and simpler purification. The reaction is typically carried out in a mixed solvent system with a mild base.

Experimental Protocol (Adapted from a general procedure for Fmoc-amino acids):

-

Dissolution: 4-hydroxy-L-proline is dissolved in a saturated aqueous solution of sodium bicarbonate.

-

Addition of Fmoc-OSu: A solution of Fmoc-OSu in dioxane is added to the hydroxyproline solution.

-

Reaction: The mixture is stirred for approximately 20 hours at room temperature.

-

Workup and Isolation: The reaction mixture is worked up in a similar manner to the Fmoc-Cl procedure, involving acidification and extraction to isolate the final product.[7]

Data Presentation: Comparison of Synthesis Methods

| Parameter | Synthesis via Fmoc-Cl | Synthesis via Fmoc-OSu (Anticipated) |

| Reagent Stability | Less stable, sensitive to moisture | More stable, crystalline solid |

| Reaction Conditions | Biphasic (THF/water), NaHCO₃ | Biphasic (Dioxane/water), NaHCO₃ |

| Reaction Time | 10-12 hours[6] | ~20 hours[7] |

| Reported Yield | ~64% (based on 150g product from 100g starting material)[6] | Generally high, though specific yield for this compound is not cited |

| Byproducts | HCl, CO₂ | N-hydroxysuccinimide |

| Purification | Precipitation and filtration[6] | Extraction and precipitation[7] |

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Table of Characterization Data:

| Analysis Technique | Observed Results | Reference |

| Appearance | White to light brown solid | [6] |

| Melting Point | 188-190°C | [6] |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 1.89-2.24 (m, 2H), 3.34-3.43 (m, 2H), 3.43-3.54 (m, 0.5H), 4.12-4.21 (m, 3H), 4.25 (s, 2H), 4.28-4.42 (m, 0.5H), 5.16 (brs, 1H) , 7.29-7.34 (m, 2H), 7.38-7.65 (m, 2H), 7.63-7.65 (m, 2H) | [6] |

| Mass Spectrometry (M+H)⁺ | 354.33 | [6] |

| Purity (HPLC) | Typically ≥98% | [8] |

Detailed Methodologies for Characterization:

-

High-Performance Liquid Chromatography (HPLC): Purity analysis is typically performed on a C18 reversed-phase column. A common method involves a linear gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) as a mobile phase, with detection at 214 nm and 254 nm.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, to confirm the chemical structure. Standard acquisition parameters are used, and chemical shifts are reported in ppm relative to a reference standard (e.g., TMS).[11]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the compound, typically observing the [M+H]⁺ or [M+Na]⁺ ions.[12]

Biological Context: The Hypoxia-Inducible Factor (HIF) Signaling Pathway

The hydroxylation of proline residues is a key regulatory mechanism in the cellular response to changes in oxygen availability, primarily through the Hypoxia-Inducible Factor (HIF) signaling pathway.[1]

Under normoxic (normal oxygen) conditions, HIF-1α, the oxygen-sensitive subunit of the HIF-1 transcription factor, is hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes.[2][13] This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[4] The VHL complex then polyubiquitinates HIF-1α, targeting it for rapid degradation by the proteasome.[1][14]

In hypoxic (low oxygen) conditions, the PHD enzymes are inactive due to the lack of their co-substrate, molecular oxygen.[3] Consequently, HIF-1α is not hydroxylated and is therefore stabilized. It accumulates in the cytoplasm and translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-1β subunit.[1] This active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and other adaptive responses to low oxygen.[13]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a versatile building block for introducing hydroxyproline residues into synthetic peptides using SPPS. The workflow follows the standard Fmoc-SPPS cycle of deprotection, coupling, and washing.

Experimental Workflow for SPPS using this compound:

-

Resin Preparation: The synthesis starts with a solid support (resin), typically pre-loaded with the C-terminal amino acid or a suitable linker. The resin is swelled in an appropriate solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF. This exposes the free N-terminal amine.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-adduct.

-

Coupling of this compound: this compound is pre-activated using a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) and a base (e.g., DIPEA) in DMF. This activated solution is then added to the resin, and the mixture is agitated to facilitate amide bond formation.

-

Washing: The resin is washed again to remove unreacted reagents and byproducts.

-

Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Conclusion

This compound stands as a testament to the synergy between our understanding of natural protein structure and the power of synthetic organic chemistry. Its synthesis is well-established, and its application in SPPS is routine, enabling the creation of peptides with unique conformational properties and biological activities. For researchers in drug development and chemical biology, this compound is an essential tool for probing the structure and function of collagen, developing novel biomaterials, and designing peptide-based therapeutics that leverage the unique structural attributes of hydroxyproline.

References

- 1. researchgate.net [researchgate.net]

- 2. HIF-1α pathway | Abcam [abcam.com]

- 3. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. docs.abcam.com [docs.abcam.com]

- 5. Fmoc-O-tert-butyl-L-trans-4-hydroxyproline | 122996-47-8 | FF47341 [biosynth.com]

- 6. s3.amazonaws.com [s3.amazonaws.com]

- 7. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. rsc.org [rsc.org]

- 10. phenomenex.com [phenomenex.com]

- 11. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]

- 12. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Hypoxia-Inducible Factor Pathway (HIF) | Haase Lab [haaselab.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Basic Applications of Fmoc-HoPro-OH in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Fmoc-trans-4-hydroxy-L-proline (Fmoc-HoPro-OH) is a pivotal building block in modern biochemistry, primarily utilized in solid-phase peptide synthesis (SPPS). Its unique structural properties, conferred by the hydroxylated pyrrolidine ring, are instrumental in the design and synthesis of peptides with specific conformational and biological characteristics. This guide delves into the core applications of this compound, with a particular focus on its role in creating collagen mimetic peptides (CMPs), enhancing peptide stability, and its implications for drug discovery and development. Detailed experimental protocols, quantitative data on peptide stability, and visualizations of relevant biochemical pathways and workflows are provided to offer a comprehensive resource for researchers in the field.

Introduction: The Significance of 4-Hydroxyproline in Peptide Chemistry

4-Hydroxyproline (Hyp or O) is a non-proteinogenic amino acid that plays a crucial role in the structure and function of various proteins, most notably collagen.[1] In mammals, it comprises roughly 13.5% of collagen and is essential for the stability of the characteristic triple helix structure.[1] The hydroxylation of proline is a post-translational modification that introduces a hydroxyl group, which, through stereoelectronic effects, preorganizes the peptide backbone into a conformation favorable for triple helix formation.[2]

In the realm of synthetic peptide chemistry, this compound serves as the key reagent to introduce this critical residue into a peptide sequence. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group allows for a robust and versatile orthogonal synthesis strategy in SPPS, making it a cornerstone for the synthesis of complex peptides.[3][4]

Core Applications of this compound

The primary applications of this compound in biochemistry revolve around its ability to induce and stabilize specific secondary structures in peptides, particularly the polyproline II (PPII) helix, a key component of the collagen triple helix.

Synthesis of Collagen Mimetic Peptides (CMPs)

CMPs are synthetic peptides designed to mimic the structure and/or function of natural collagen.[5][6] They are invaluable tools for studying collagen biology, including its folding, stability, and interactions with other biomolecules. This compound is a fundamental building block for CMPs, typically used in repeating Gly-Pro-Hyp sequences.[7][8] The incorporation of hydroxyproline is a critical determinant of the thermal stability of the resulting triple helix.[2][9]

Enhancing Peptide Stability

The presence of 4-hydroxyproline significantly enhances the thermal stability of the collagen triple helix.[9][10] This stabilization is primarily attributed to stereoelectronic effects rather than hydrogen bonding involving the hydroxyl group.[1] The electron-withdrawing hydroxyl group influences the pucker of the pyrrolidine ring and the torsional angles of the peptide backbone, preorganizing the peptide strand into the PPII conformation required for triple helix formation.[2] This intrinsic stability makes this compound a valuable tool for designing peptides with enhanced resistance to thermal denaturation and proteolytic degradation.

Drug Discovery and Development

The ability to create stable, structured peptides using this compound has significant implications for drug discovery. CMPs and other hydroxyproline-containing peptides are being explored for various therapeutic applications, including:

-

Tissue Engineering: CMPs can self-assemble into hydrogels that mimic the extracellular matrix (ECM), providing scaffolds for tissue regeneration.[6] The incorporation of specific integrin-binding sequences, often containing hydroxyproline, can promote cell adhesion, proliferation, and differentiation.[11]

-

Targeted Drug Delivery: Peptides containing hydroxyproline can be designed to target specific collagen-binding proteins or receptors, enabling the targeted delivery of therapeutic agents.

-

Development of Peptidomimetics: The structural constraints imposed by hydroxyproline can be used to design peptidomimetics with improved pharmacological properties, such as enhanced receptor binding affinity and metabolic stability.[12]

Quantitative Data: Stability of Collagen Mimetic Peptides

The stabilizing effect of 4-hydroxyproline on the collagen triple helix can be quantified by measuring the melting temperature (Tm) of CMPs using techniques like circular dichroism (CD) spectroscopy. The Tm is the temperature at which 50% of the triple helix is denatured.

| Peptide Sequence | Description | Melting Temperature (Tm) in °C | Reference(s) |

| (Pro-Pro-Gly)₁₀ | A baseline CMP without hydroxyproline. | 24 | [10] |

| (Pro-Hyp-Gly)₁₀ | A standard CMP with hydroxyproline in the Yaa position. | 58 | [10] |

| (Pro-Hyp-Gly)₃-(Pro-Pro-Gly)-(Pro-Hyp-Gly)₃ | A host-guest peptide with a central Pro-Pro-Gly triplet. | 40.5 | [2] |

| (Pro-Hyp-Gly)₃-(3-Hyp-4-Hyp-Gly)-(Pro-Hyp-Gly)₃ | A CMP containing a 3-hydroxyproline residue in the Xaa position. | 37.8 | [2] |

| (Pro-Hyp-Gly)₃-(Pro-3-Hyp-Gly)-(Pro-Hyp-Gly)₃ | A CMP containing a 3-hydroxyproline residue in the Yaa position. | 28.5 | [2] |

| Ac-(POG)₇-NH₂ | A capped (Pro-Hyp-Gly)₇ peptide. | 52.8 | [13] |

| H-(GPO)₇-OH | An uncapped (Gly-Pro-Hyp)₇ peptide at neutral pH. | 27.8 | [13] |

| H-(OGP)₇-OH | An uncapped (Hyp-Gly-Pro)₇ peptide at neutral pH. | 33.0 | [13] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Collagen Mimetic Peptide

This protocol outlines the manual synthesis of a generic (Pro-Hyp-Gly)n peptide using this compound. For the synthesis, the hydroxyl group of hydroxyproline is often protected with a tert-butyl (tBu) group (Fmoc-HoPro(tBu)-OH) to prevent potential side reactions, although synthesis without side-chain protection is also possible.[7][8]

Materials:

-

Fmoc-Pro-OH

-

Fmoc-HoPro(tBu)-OH

-

Fmoc-Gly-OH

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin with 20% piperidine in DMF for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HOBt or OxymaPure (3-5 equivalents), and DIC (3-5 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, recoupling may be necessary.

-

Wash the resin with DMF (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence (Gly, Hyp, Pro).

-

Final Cleavage and Deprotection:

-

After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Solid-Phase Peptide Synthesis

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Signaling Pathway of Collagen-Integrin Interaction

Collagen mimetic peptides containing specific recognition motifs, often including hydroxyproline, can bind to integrin receptors on the cell surface and trigger downstream signaling pathways that influence cell behavior.[14][15][16]

Caption: Simplified signaling pathway initiated by the binding of a hydroxyproline-containing collagen mimetic peptide to an integrin receptor.

Conclusion

This compound is an indispensable tool in modern biochemistry and drug development. Its ability to confer stability and induce specific secondary structures in synthetic peptides has been fundamental to advancing our understanding of collagen biology and has opened new avenues for the rational design of novel biomaterials and therapeutics. The detailed protocols and data presented in this guide aim to equip researchers with the necessary knowledge to effectively utilize this compound in their research endeavors, from the synthesis of complex peptides to the development of innovative biomedical applications.

References

- 1. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 2. bif.wisc.edu [bif.wisc.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. Collagen Mimetic Peptides: Progress Towards Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Convenient Synthesis of Collagen-Related Tripeptides for Segment Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of collagen I mimetic peptides on mesenchymal stem cell adhesion and differentiation, and on bone formation at hydroxyapatite surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of some hydroxyproline-derived peptidomimetics as isoprenyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. Proline hydroxylation in collagen supports integrin binding by two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Proline hydroxylation in collagen supports integrin binding by two distinct mechanisms | Semantic Scholar [semanticscholar.org]

- 16. Collagen Mimetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Solid-Phase Synthesis of Hydroxyproline-Containing Peptides using Fmoc-HoPro(tBu)-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hydroxyproline (Hyp or HoPro) is a non-proteinogenic amino acid crucial for the structural integrity of collagen, where it contributes to the stability of the triple helix. The synthesis of peptides containing hydroxyproline is of significant interest in biochemistry, materials science, and drug development. Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the most common method for preparing these peptides.[1] This approach offers milder reaction conditions compared to older Boc-based methods, making it compatible with a wider range of post-translationally modified peptides.[2]

This application note provides a detailed protocol for the manual synthesis of hydroxyproline-containing peptides using Fmoc-L-Hydroxyproline(tert-butyl)-OH (Fmoc-HoPro(tBu)-OH). The tert-butyl (tBu) ether protects the hydroxyl group on the proline ring during synthesis. This protecting group is stable to the basic conditions used for Fmoc removal (piperidine in DMF) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step, ensuring the native hydroxyproline residue in the final peptide.[2]

Experimental Protocols

Resin Selection and Preparation

The choice of resin depends on the desired C-terminus of the peptide. Wang resin is commonly used for peptides with a C-terminal carboxylic acid, while Rink Amide resin is selected for those requiring a C-terminal amide.[1]

-

Protocol 1A: Resin Swelling

-

Place the desired amount of resin (e.g., for a 0.1 mmol scale synthesis) into a suitable SPPS reaction vessel.[3]

-

Add N,N-Dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 1 hour at room temperature with gentle agitation (e.g., nitrogen bubbling or rocking).[3]

-

After swelling, drain the DMF from the reaction vessel.[3]

-

Iterative Peptide Chain Elongation

The core of SPPS is a series of repeated cycles of deprotection, washing, and coupling to sequentially add amino acids.[3]

-

Protocol 2A: Fmoc Group Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF to the resin-filled vessel.[1]

-

Agitate the mixture for 3-5 minutes and drain the solution.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[4]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-6 times) to remove all residual piperidine and the fulvene-piperidine adduct.[2][3]

-

-

Protocol 2B: Amino Acid Coupling (including Fmoc-HoPro(tBu)-OH) This protocol uses HCTU as the coupling agent, which is a common and efficient choice.[3]

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in a minimal amount of DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[1] The completion of the reaction can be monitored using a colorimetric test (e.g., Kaiser test for primary amines; note that proline and hydroxyproline will not give a positive Kaiser test result).[5]

-

After the coupling is complete, drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF (3 times), followed by Dichloromethane (DCM) (3 times), and finally DMF (3 times) to prepare for the next deprotection step.

-

Final Cleavage and Side-Chain Deprotection

This final step cleaves the synthesized peptide from the solid support and removes all acid-labile side-chain protecting groups, including the tBu group from hydroxyproline.

-

Protocol 3A: Cleavage from Resin

-

After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Prepare a fresh cleavage cocktail. A common cocktail is Reagent R : TFA/Thioanisole/EDT/Anisole (90:5:3:2). For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) can be used.[6] CAUTION: Always handle TFA and its cocktails in a well-ventilated fume hood.[6]

-

Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.[6][7]

-

Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

-

Wash the resin once more with a small volume of fresh TFA and combine the filtrates.

-

Peptide Precipitation, Purification, and Analysis

-

Protocol 4A: Peptide Isolation and Purification

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[8]

-

A white precipitate should form. Place the mixture at -20°C for at least 30 minutes to maximize precipitation.

-

Centrifuge the mixture (e.g., 5 minutes at 3300 rpm) to pellet the peptide.[8]

-

Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove scavengers and residual TFA.[8]

-

Allow the final peptide pellet to air-dry or dry under vacuum to obtain the crude product.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.

-

Analyze the purified fractions by mass spectrometry (e.g., LC-MS or MALDI-TOF) to confirm the molecular weight of the target peptide.[8]

-

Quantitative Data Summary

The following table summarizes the typical quantities and reaction times for a standard manual SPPS cycle at a 0.1 mmol scale.

| Step | Reagent/Solvent | Equivalents (rel. to resin) | Typical Amount/Volume | Reaction Time |

| Resin Swelling | DMF | N/A | 10-15 mL | 1-2 hours |

| Fmoc Deprotection | 20% Piperidine in DMF | N/A | 10 mL (2x) | 5 min + 20 min |

| Washing | DMF | N/A | 10 mL (5x) | ~5 minutes |

| Amino Acid Activation | Fmoc-AA-OH | 3 - 5 eq | 0.3 - 0.5 mmol | ~2 minutes |

| HCTU | 3 - 5 eq | 0.3 - 0.5 mmol | ~2 minutes | |

| DIPEA | 6 - 10 eq | 0.6 - 1.0 mmol | ~2 minutes | |

| Coupling Reaction | Activated Amino Acid Solution | N/A | Add to resin | 1 - 2 hours |

| Washing | DMF / DCM | N/A | 10 mL (6x) | ~10 minutes |

| Final Cleavage | Cleavage Cocktail (e.g., TFA/TIS/H2O) | N/A | 5-10 mL | 2 - 4 hours |

| Precipitation | Cold Diethyl Ether | N/A | 50-100 mL | >30 minutes |